![molecular formula C18H14ClN3O B2447881 1-(4-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 923691-28-5](/img/structure/B2447881.png)
1-(4-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as CMI, is a novel indole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CMI is a small molecule that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Scientific Research Applications
Antimicrobial and Antitubercular Properties
Research has highlighted the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry. These compounds demonstrate a range of bioactivities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. Specific studies have identified the potent anti-tubercular activity of 1,3,4-oxadiazole derivatives against strains of M. tuberculosis and other mycobacteria, even those resistant to traditional medications like INH. These findings suggest a promising avenue for the design of new leads in anti-TB compounds, potentially addressing drug resistance issues in tuberculosis treatment (Verma et al., 2019), (Asif, 2014).
Potential in Drug Development
The unique structural features of 1,3,4-oxadiazole compounds, specifically their ability to effectively bind with different enzymes and receptors through weak interactions, make them valuable in drug development. The diverse pharmacological properties and applications of these compounds in medicinal chemistry, such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, are widely recognized. This versatility highlights their potential as starting points for the development of a broad range of therapeutic agents (Rana et al., 2020).
Applications in Metal-Ion Sensing
1,3,4-Oxadiazole scaffolds are not only significant in pharmacology but also in material science and organic electronics. The photoluminescent properties, thermal and chemical stability, and potential coordination sites make these molecules suitable for applications in metal-ion sensors. The ease of synthesis and the ability to link π-conjugated groups further encourage the use of 1,3,4-oxadiazole derivatives as building blocks for various fluorescent frameworks, particularly in the development of potential chemosensors (Sharma et al., 2022).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the synthesis and development of many new promising drugs .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to various downstream effects .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, cancer, HIV, and more . The downstream effects of these interactions can vary widely and are dependent on the specific indole derivative and the biochemical pathway it affects .
Result of Action
Indole derivatives are known to have a wide range of effects at the molecular and cellular level, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c1-12-20-21-18(23-12)17-10-14-4-2-3-5-16(14)22(17)11-13-6-8-15(19)9-7-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLIOEAYCXNFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.